molecular formula C11H11NO2 B2653072 Methyl 2-cyano-2-phenylpropanoate CAS No. 79341-72-3

Methyl 2-cyano-2-phenylpropanoate

Cat. No. B2653072
CAS RN: 79341-72-3
M. Wt: 189.214
InChI Key: WYFPWLHRPZDLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-cyano-2-phenylpropanoate” is a chemical compound with the molecular formula C11H11NO2 . It is a synthetic compound that holds immense potential in scientific research.


Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “this compound” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 189.210 Da .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 331.0±22.0 °C at 760 mmHg, and a flash point of 156.1±9.1 °C .

Scientific Research Applications

Asymmetric Synthesis

A remarkable application of methyl 2-cyano-2-phenylpropanoate is in the field of asymmetric synthesis. For example, it has been used in the asymmetric 1,4-addition of arylboronic acids, catalyzed by rhodium coordinated with a chiral diene ligand, to produce high yields of methyl 3,3-diaryl-2-cyanopropanoates with high enantioselectivity. This process is significant for the synthesis of chiral molecules, such as (R)-tolterodine, showcasing the compound's utility in creating complex, biologically active molecules (S. Sörgel et al., 2008).

DNA Binding Studies

Further, its derivatives have been synthesized and examined for their DNA binding interactions. For instance, various amide derivatives of dexibuprofen, where this compound is a core structural component, have been studied for their ability to bind with DNA. These studies utilize experimental techniques like UV-visible and fluorescence spectroscopy, and theoretical methods such as molecular docking, to understand the interaction mechanisms, which could have implications for drug design and molecular biology research (N. Arshad et al., 2017).

Material Science Applications

In material science, this compound-related compounds have been explored for their potential in creating novel materials. For example, studies on the synthesis and characterization of novel cholesteric glassy liquid crystals, which involve the chemical modification of the compound, highlight its role in the development of advanced materials with potential applications in optical devices and displays (Chunki Kim et al., 2008).

Catalysis Research

This compound also finds applications in catalysis research, particularly in reactions involving the formation of carbon-carbon bonds. A study on the palladium-catalyzed methylation of aryl C-H bonds using peroxides, with this compound as a potential substrate, showcases innovative approaches to catalytic methylation, crucial for the synthesis of complex organic molecules (Yuhua Zhang et al., 2008).

Safety and Hazards

While specific safety data for “Methyl 2-cyano-2-phenylpropanoate” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

methyl 2-cyano-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFPWLHRPZDLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.